

# A Head-to-Head Clinical Trial Comparison of Estetrol-Based Hormone Therapies

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This guide provides an objective comparison of the clinical performance of **Estetrol** (E4)-based hormone therapies against other established alternatives, with a focus on combined oral contraceptives (COCs). The information is supported by experimental data from head-to-head clinical trials, with detailed methodologies and quantitative data summarized for ease of comparison.

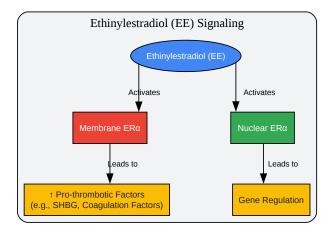
# **Executive Summary**

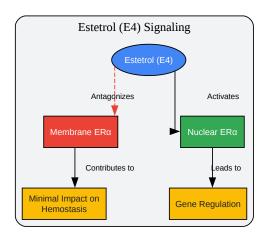
**Estetrol** (E4) is a native estrogen with a unique mechanism of action, characterized by its selective activation of the nuclear estrogen receptor alpha (ERα) while antagonizing membrane ERα.[1][2] This selective tissue activity suggests a potentially improved safety profile compared to traditional estrogens like ethinylestradiol (EE).[2][3] Clinical trials of a combined oral contraceptive containing 15 mg E4 and 3 mg drospirenone (DRSP) have demonstrated comparable contraceptive efficacy to existing COCs, with a favorable bleeding profile and a reduced impact on hemostasis and metabolic parameters.[3][4][5]

## Estrogen Receptor Signaling Pathway: E4 vs. EE

The differential effects of **Estetrol** (E4) compared to ethinylestradiol (EE) are rooted in their distinct interactions with the estrogen receptor alpha (ER $\alpha$ ). While both estrogens bind to nuclear ER $\alpha$  to regulate gene transcription, their effects on membrane-associated ER $\alpha$  signaling diverge significantly.







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Caption: Differential signaling of EE and E4 via  $ER\alpha$ .

# Clinical Trial Workflow: Phase 3 Contraceptive Study

The pivotal Phase 3 clinical trials for E4/DRSP followed a standardized workflow to assess contraceptive efficacy, safety, and tolerability over an extended period.



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Caption: Workflow of a typical Phase 3 COC clinical trial.

## **Contraceptive Efficacy**



The primary measure of contraceptive efficacy in the Phase 3 trials was the Pearl Index (PI), which represents the number of on-treatment pregnancies per 100 woman-years of exposure.

Hormone Therapy	Pearl Index (95% CI) - Europe/Russia	Pearl Index (95% CI) - US/Canada
15mg E4 / 3mg DRSP	0.47 (0.15 - 1.11)[6]	2.65 (1.73 - 3.88)[7]
20μg EE / 3mg DRSP (Yaz®)	0.80 (upper limit 1.30)[6]	Not directly compared in the same study
30μg EE / 3mg DRSP (Yasmin®)	0.57 (upper limit 0.90)[6]	Not directly compared in the same study
4mg DRSP only (Slynd®)	0.73 (0.31 - 1.43)[6]	Not directly compared in the same study

Experimental Protocol: Contraceptive Efficacy Assessment Phase 3, multicenter, open-label, single-arm studies were conducted for up to 13 cycles (one year).[6][7] Participants were healthy, sexually active women aged 16-50 with a BMI ≤35 kg/m ².[7][8] Efficacy was evaluated in women aged 16-35.[7] Participants recorded daily pill intake and sexual intercourse in an electronic diary. Pregnancies were confirmed by urine and serum hCG tests and ultrasound. The Pearl Index was calculated as the number of on-treatment pregnancies per 100 woman-years of exposure.[6][7]

## **Bleeding Profile**

The predictability and regularity of the bleeding pattern are crucial for the acceptability of a combined oral contraceptive.



Parameter	15mg E4 / 3mg DRSP	Alternative COCs
Scheduled Bleeding/Spotting	Occurred in 82.9% to 87.0% of women per cycle.[7]	Comparable to EE-containing COCs.[6]
Unscheduled Bleeding/Spotting	Decreased from 30.3% in Cycle 1 to 15.5-19.2% from Cycle 6 onwards.[7]	E4/DRSP showed a more favorable bleeding pattern compared to E4/LNG combinations in Phase 2 studies.[6]
Absence of Withdrawal Bleeding	Low incidence.	Higher in E4/LNG and E2V/DNG combinations in Phase 2 studies.

Experimental Protocol: Bleeding Pattern Assessment Participants used a daily electronic diary to record bleeding and spotting.[7] Scheduled bleeding was defined as any bleeding or spotting that occurred during the 4-day hormone-free interval. Unscheduled bleeding was any bleeding or spotting that occurred during the 24 days of active hormone intake.[7]

#### **Hemostasis and Metabolic Parameters**

A key area of investigation for new hormonal therapies is their impact on hemostasis and metabolic markers, which are associated with the risk of venous thromboembolism (VTE) and cardiovascular events. Head-to-head studies have compared E4/DRSP with EE-containing COCs.

#### **Hemostasis Parameters**



Parameter	15mg E4 / 3mg DRSP	20μg EE / 3mg DRSP	30μg EE / 150μg LNG
APC Resistance (ETP-based)	+30%	+219%	+165%
Prothrombin Fragment 1+2	+23%	+64%	+71%
D-dimer	Reduced	Not reported in this study	Not reported in this study
Protein S (free)	Minimal Change	Reduced	Not reported in this study
Thrombin Generation (ETP)	Significantly lower increase	Significantly higher increase	Significantly higher increase

Data represents median change from baseline after 6 cycles.[4]

**Metabolic Parameters** 

Parameter	15mg E4 / 3mg DRSP	20μg EE / 3mg DRSP
SHBG	+55%	+251%
Angiotensinogen	Low impact	Higher impact
Triglycerides	Minimal impact	Higher impact
Glucose Tolerance (in PCOS women)	Non-inferior	Non-inferior

Data from various head-to-head studies.[4][5]

Experimental Protocol: Hemostasis and Metabolic Assessment In a randomized, open-label, controlled study, healthy women received one of the three COC formulations for six 28-day cycles.[4] Blood samples were collected at baseline and at the end of cycles 3 and 6.[4] A comprehensive panel of hemostasis parameters was assessed, including markers of procoagulation (e.g., prothrombin fragment 1+2), anticoagulation (e.g., Protein S), and fibrinolysis (e.g., D-dimer).[4][9] Endogenous thrombin potential (ETP)-based activated protein



C (APC) sensitivity ratio was used to evaluate APC resistance.[4] Metabolic parameters, including Sex Hormone-Binding Globulin (SHBG), angiotensinogen, lipid profiles, and glucose tolerance (via oral glucose tolerance tests), were also measured at baseline and follow-up.[4] [5][10]

## Safety and Tolerability

The safety and tolerability profile of E4/DRSP from pooled Phase 3 trial data is comparable to other COCs.

Adverse Event	15mg E4 / 3mg DRSP
Most Common AEs	Headache (5.0%), Metrorrhagia (4.6%)[7]
Discontinuation due to AEs	7.1% (most commonly for metrorrhagia and menorrhagia)[7]
Thromboembolic Events	No events reported in the North American Phase 3 trial.[7]

#### Conclusion

The clinical data from head-to-head trials indicate that the **Estetrol**-based combined oral contraceptive (15mg E4 / 3mg DRSP) is an effective contraceptive with a favorable bleeding profile. Its unique mechanism of action, stemming from its selective interaction with estrogen receptors, translates to a less pronounced effect on hemostasis and metabolic parameters compared to ethinylestradiol-containing formulations. This suggests a potentially improved safety profile, particularly concerning the risk of venous thromboembolism. Further large-scale, long-term studies will be crucial to fully elucidate the long-term safety and potential benefits of this novel estrogen in hormonal therapy.

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